4-(Aminomethyl)-1-benzyl-1H-1,2,3-triazol-5-amine
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Overview
Description
4-(Aminomethyl)-1-benzyl-1H-1,2,3-triazol-5-amine is a chemical compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This specific compound is characterized by the presence of an aminomethyl group and a benzyl group attached to the triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Aminomethyl)-1-benzyl-1H-1,2,3-triazol-5-amine typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne. This reaction is often catalyzed by copper (Cu) to form the 1,2,3-triazole ring.
Introduction of the Benzyl Group: The benzyl group can be introduced through a nucleophilic substitution reaction, where a benzyl halide reacts with the triazole ring.
Introduction of the Aminomethyl Group: The aminomethyl group can be introduced through a reductive amination reaction, where formaldehyde and ammonia or a primary amine react in the presence of a reducing agent such as sodium cyanoborohydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
4-(Aminomethyl)-1-benzyl-1H-1,2,3-triazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to reduce specific functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific groups within the compound.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Benzyl halides, formaldehyde, ammonia
Major Products Formed
The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield oxides, while reduction may yield amines or alcohols.
Scientific Research Applications
4-(Aminomethyl)-1-benzyl-1H-1,2,3-triazol-5-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 4-(Aminomethyl)-1-benzyl-1H-1,2,3-triazol-5-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit specific enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- 4-(Aminomethyl)benzoic acid
- 4-(Aminomethyl)indole
- 4-(Aminomethyl)-7-benzyloxy-2H-chromen-2-one
Comparison
Compared to similar compounds, 4-(Aminomethyl)-1-benzyl-1H-1,2,3-triazol-5-amine is unique due to its triazole ring structure, which imparts distinct chemical properties and reactivity. The presence of both aminomethyl and benzyl groups further enhances its versatility in chemical synthesis and potential biological activities.
Properties
CAS No. |
28539-33-5 |
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Molecular Formula |
C10H13N5 |
Molecular Weight |
203.24 g/mol |
IUPAC Name |
5-(aminomethyl)-3-benzyltriazol-4-amine |
InChI |
InChI=1S/C10H13N5/c11-6-9-10(12)15(14-13-9)7-8-4-2-1-3-5-8/h1-5H,6-7,11-12H2 |
InChI Key |
HKFNHXKHVGIJBA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=C(N=N2)CN)N |
Origin of Product |
United States |
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